molecular formula C14H19N5O2 B6462238 5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2549066-26-2

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6462238
CAS RN: 2549066-26-2
M. Wt: 289.33 g/mol
InChI Key: HBEHZGZVTQQAPJ-UHFFFAOYSA-N
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Description

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, or MPOP, is an organic compound with a novel structure and interesting properties. It has been studied in recent years for its potential applications in scientific research and drug development.

Scientific Research Applications

Antiproliferative Activity Against Leukemia Cells

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: has been investigated for its antiproliferative effects against leukemia cells. In a study by Alp et al., a series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles (compounds 5–14) were synthesized and evaluated for their in vitro antiproliferative activities against the human leukemia cell line HL-60 . Notably, compounds 5–7 and 10–12 exhibited potent antiproliferative activities against this cell line. Flow cytometry analysis revealed that these compounds induced apoptosis in HL-60 cells, suggesting their potential as therapeutic agents for leukemia treatment.

Anti-Inflammatory Properties

Histamine-induced chemotaxis plays a role in chronic inflammatory diseases. The H4 receptor, expressed in immune cells, is a potential target for designing anti-inflammatory compounds. Although not directly studied for this compound, understanding its effects on histamine receptors could provide insights into its anti-inflammatory properties .

Cyclin-Dependent Kinase (CDK) Inhibition

The compound’s structure suggests potential interactions with kinases. In a broader context, novel CDK inhibitors are valuable for cancer therapy. While specific data on this compound are lacking, exploring its effects on CDKs could be relevant .

Benzimidazole Analog for Erectile Dysfunction Treatment

Interestingly, 5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is used in the synthesis of benzimidazole analogs of sildenafil (marketed for erectile dysfunction treatment). Specifically, it contributes to the creation of compounds like 2-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride .

IKKβ Inhibition

Although not directly studied for this compound, its structural features may allow for selective IKKβ inhibition. The compound 5-[4-(4-fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104) shares similarities and exhibits potent, selective, and metabolically stable IKKβ inhibitory activities .

properties

IUPAC Name

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-16-6-8-17(9-7-16)13(20)3-5-18-10-11-19-12(14(18)21)2-4-15-19/h2,4,10-11H,3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEHZGZVTQQAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=CN3C(=CC=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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